molecular formula C20H25N3 B12343954 4-(5,6,7,12-Tetrahydrodibenzo[a,d][8]annulen-12-yl)piperazin-1-amine

4-(5,6,7,12-Tetrahydrodibenzo[a,d][8]annulen-12-yl)piperazin-1-amine

Cat. No.: B12343954
M. Wt: 307.4 g/mol
InChI Key: RWWGKHDGPQIAIG-UHFFFAOYSA-N
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Description

4-(5,6,7,12-Tetrahydrodibenzoa,dannulen-12-yl)piperazin-1-amine is a complex organic compound with the molecular formula C20H25N3 and a molecular weight of 307.43 g/mol . This compound features a unique structure that includes a piperazine ring attached to a dibenzoannulene system, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

The synthesis of 4-(5,6,7,12-Tetrahydrodibenzoa,dannulen-12-yl)piperazin-1-amine involves multiple steps. One common method starts with the preparation of the dibenzoannulene core, which can be synthesized through a series of cyclization reactions involving aromatic aldehydes and ketones . The piperazine ring is then introduced through nucleophilic substitution reactions, typically using piperazine and appropriate halogenated intermediates . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

4-(5,6,7,12-Tetrahydrodibenzoa,dannulen-12-yl)piperazin-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.

    Substitution: . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(5,6,7,12-Tetrahydrodibenzoa,dannulen-12-yl)piperazin-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5,6,7,12-Tetrahydrodibenzoa,dannulen-12-yl)piperazin-1-amine involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can form hydrogen bonds and other interactions with active sites, while the dibenzoannulene system can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 4-(5,6,7,12-Tetrahydrodibenzoa,dannulen-12-yl)piperazin-1-amine include:

Properties

Molecular Formula

C20H25N3

Molecular Weight

307.4 g/mol

IUPAC Name

4-(2-tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaenyl)piperazin-1-amine

InChI

InChI=1S/C20H25N3/c21-23-14-12-22(13-15-23)20-18-10-3-1-6-16(18)8-5-9-17-7-2-4-11-19(17)20/h1-4,6-7,10-11,20H,5,8-9,12-15,21H2

InChI Key

RWWGKHDGPQIAIG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(C3=CC=CC=C3C1)N4CCN(CC4)N

Origin of Product

United States

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